N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Overview
Description
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine, also known as N-THF-2-ylmethyl-2-thienylmethyl propane-1,3-diamine (N-THF-TPMPD) is an organic compound that has been studied for its potential applications in the development of new pharmaceuticals and other biotechnological products. N-THF-TPMPD is a chiral molecule, meaning it can exist as either an enantiomer or a racemic mixture. It has been studied for its ability to act as an enzyme inhibitor and as a substrate for a range of enzymatic reactions.
Scientific Research Applications
Complexation and Structural Studies
Complexation to Cadmium(II)
The tetradentate ligand derived from condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine was studied for its complexation with Cadmium(II). This complex showed a distorted octahedral geometry with hydrogen bonds in its crystal structure (Hakimi et al., 2013).
Nickel(II) Complex Synthesis
A novel thiocyanato-bridged one-dimensional polymer based on a similar ligand was synthesized, exhibiting metamagnetic properties with a Neél temperature of 3.5 K (Chattopadhyay et al., 2007).
Material Science and Polymer Research
Polymer Synthesis
The preparation of a poly(maleimide-ether) containing pendent thiophene rings via the reaction of 2-(3-thienylmethyl)-1,3-N,N'-bis(3,4-dichloromaleimido) propane showcases the application of similar ligands in advanced polymer science (Edge et al., 1992).
Adhesive Polymer Monomers
Monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, synthesized from related diamines, demonstrate applications in creating adhesive polymers with improved hydrolytic stability (Moszner et al., 2006).
Biological and Medicinal Chemistry
Urease Inhibition and Anti-leishmanial Properties
Zn(II) complexes of thiophenyl and furyl-derived N,N-diamines ligands showed significant inhibitory potential against urease and effective anti-leishmanial activity (Nayab et al., 2022).
Atmospheric Interactions with Diamines
Studies on the interaction between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid suggest potential atmospheric implications, highlighting the importance of diamines in atmospheric chemistry (Elm et al., 2016).
properties
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h2,5,9,12H,1,3-4,6-8,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWXODPXSZZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCCN)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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